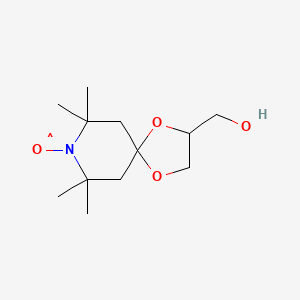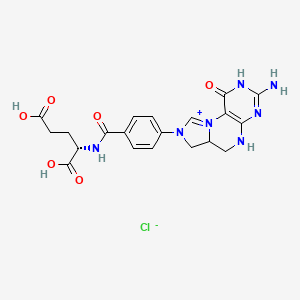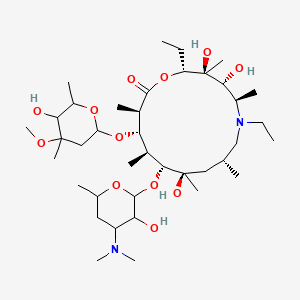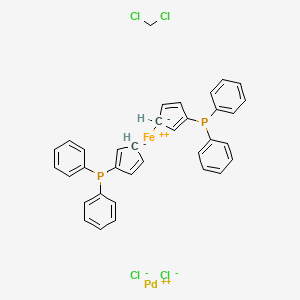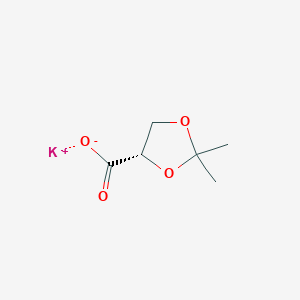
CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY is a synthetic peptide composed of thirteen amino acids. It is known for its ability to induce nuclear transport, making it a valuable tool in scientific research . This peptide contains seven amino acids homologous to the SV40 T antigen, which is significant in the study of viral mechanisms and cellular processes .
Wirkmechanismus
Target of Action
The primary target of the peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY is the nuclear transport machinery of the cell . This peptide is a homolog of the SV40 T-antigen , which is known to interact with the nuclear pore complex, a large protein assembly that spans the nuclear envelope and regulates the transport of molecules between the nucleus and the cytoplasm.
Mode of Action
The peptide interacts with its target by mimicking the nuclear localization signals (NLS) found in many proteins that are transported into the nucleus . These signals are recognized by importin proteins, which mediate the transport of the peptide across the nuclear envelope. The peptide’s sequence contains several positively charged lysine (Lys) residues, which are critical for this interaction.
Result of Action
The peptide’s ability to induce nuclear transport suggests that it could influence the localization and function of proteins within the cell . Depending on the proteins affected, this could have a wide range of effects on cellular processes, from gene expression to cell signaling.
Biochemische Analyse
Cellular Effects
The peptide CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY has been shown to influence cellular function by inducing nuclear transport This suggests that it may play a role in cellular processes such as cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known to induce nuclear transport , which suggests that it may interact with biomolecules in the nucleus and potentially influence gene expression
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple peptide syntheses simultaneously, increasing efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY: can undergo various chemical reactions, including:
Oxidation: The cysteine residue can form disulfide bonds under oxidative conditions.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Various reagents, such as N-hydroxysuccinimide (NHS) esters, can be used for amino acid modification.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Wissenschaftliche Forschungsanwendungen
CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY: has several applications in scientific research:
Cell Biology: Used to study nuclear transport mechanisms.
Virology: Investigates the role of SV40 T antigen homologs in viral replication and cellular transformation.
Drug Delivery: Explores the potential of peptides in delivering therapeutic agents to specific cellular compartments.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
CYS-GLY-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG: Another peptide with nuclear transport capabilities.
GLY-ARG-LYS-LYS-ARG-ARG-GLN-ARG-ARG-ARG: A shorter peptide with similar functions.
Uniqueness
CYS-GLY-TYR-GLY-PRO-LYS-LYS-LYS-ARG-LYS-VAL-GLY-GLY: is unique due to its specific sequence, which includes seven amino acids homologous to the SV40 T antigen. This homology is crucial for its ability to induce nuclear transport, making it a valuable tool in studying nuclear-cytoplasmic transport mechanisms .
Eigenschaften
CAS-Nummer |
104914-40-1 |
|---|---|
Molekularformel |
C60H104N20O15S |
Molekulargewicht |
1377.66 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


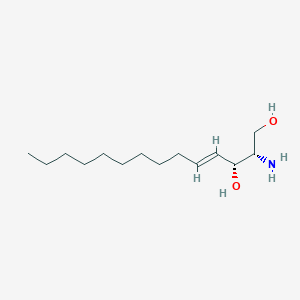
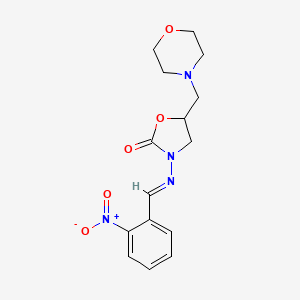
![(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B1141358.png)
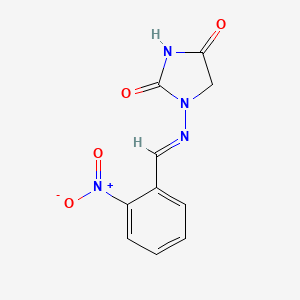
![(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1141361.png)
![(4S,6S)-4-(Ethylamino)-6-methyl-7,7-dioxo-4,5,6,7a-tetrahydro-2H-thieno[2,3-b]thiopyran-2-sulfonamide](/img/structure/B1141363.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-[4-ethyl-2-(beta-D-glucopyranosyloxy)-6-hydroxyphenyl]-1-propanone](/img/structure/B1141364.png)
